molecular formula C17H21N5O2 B2884181 8-[(3-Phenylpropyl)Amino]Caffeine

8-[(3-Phenylpropyl)Amino]Caffeine

Katalognummer: B2884181
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: SKQFDCUGMWKOAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[(3-Phenylpropyl)Amino]Caffeine is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 8-[(3-Phenylpropyl)Amino]Caffeine is likely to be similar to that of caffeine, which is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction . The compound also shares structural similarities with phenylpropylamines, which are known to interact with adrenergic receptors .

Mode of Action

This compound, like caffeine, likely acts as an antagonist at adenosine receptors, blocking the action of adenosine and preventing the onset of drowsiness induced by adenosine . It may also interact with adrenergic receptors, similar to phenylpropylamines .

Biochemical Pathways

The compound is likely to affect the same biochemical pathways as caffeine. Caffeine is known to block adenosine receptors, which can lead to increased levels of neurotransmitters like dopamine and glutamate . This can stimulate certain portions of the autonomic nervous system . The compound might also affect the pathways involved in the metabolism of phenylpropylamines .

Pharmacokinetics

Caffeine is almost exclusively metabolized in the liver by the cytochrome p-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . These properties could potentially impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of caffeine, which include increased wakefulness, better ability to concentrate, and stimulation of certain portions of the autonomic nervous system . The compound’s interaction with adrenergic receptors could also lead to effects similar to those of phenylpropylamines .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of this compound. For instance, the compound’s action could be influenced by the presence of other substances that compete for the same receptors

Biochemische Analyse

Biochemical Properties

. As a derivative of caffeine, it may interact with various enzymes, proteins, and other biomolecules. Caffeine is known to interact with adenosine receptors, inhibiting their activity and leading to increased alertness and reduced fatigue

Cellular Effects

. Caffeine, the parent compound, is known to have various effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

. Caffeine, its parent compound, acts as an antagonist to adenosine receptors, which are critical drug targets for treating heart failure, cancer, and neurological diseases

Temporal Effects in Laboratory Settings

. Caffeine has been shown to have a small but positive effect on endurance time-trial performance

Dosage Effects in Animal Models

. Caffeine has been shown to have a dose-dependent effect on performance in animal models

Metabolic Pathways

. Caffeine is metabolized primarily through N-demethylation to paraxanthine

Transport and Distribution

. Caffeine is known to be rapidly and completely absorbed orally, with only a small fraction excreted unchanged in the urine

Subcellular Localization

Caffeine, as a small molecule, can diffuse freely across cell membranes and may be found throughout the cell

Biologische Aktivität

8-[(3-Phenylpropyl)Amino]Caffeine, a caffeine derivative, has garnered attention for its potential biological activities, particularly in the context of neurological disorders and as a monoamine oxidase (MAO) inhibitor. This article synthesizes current research findings, including case studies and detailed data on its pharmacological properties.

This compound is synthesized through the alkylation of caffeine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically employs polar aprotic solvents like dimethylformamide or acetonitrile. Purification methods include recrystallization or column chromatography. The compound has the molecular formula C17H21N5O2C_{17}H_{21}N_5O_2 and a molecular weight of 337.38 g/mol .

Monoamine Oxidase Inhibition

Research indicates that this compound exhibits significant inhibition of monoamine oxidase (MAO), particularly MAO-B, which is relevant for neuroprotective strategies against disorders such as Alzheimer's and Parkinson's diseases. A study comparing various C-8 substituted caffeine analogues found that compounds with saturated side chains, including phenylpropyl, showed enhanced MAO-B inhibition potency .

Table 1: Inhibition Potency of Caffeine Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compoundTBDTBD
(E)-8-(3-chlorostyryl)caffeine12833.1
8-(5-phenylpentyl)caffeineTBD46.9

Note: TBD = To Be Determined

Neuroprotective Effects

The neuroprotective potential of caffeine and its derivatives has been extensively studied. Caffeine is known to cross the blood-brain barrier and exert various neuroprotective effects, including reducing the risk of neurodegenerative diseases . The presence of the phenylpropyl group in this compound may enhance its neuroprotective properties compared to regular caffeine.

Anticancer Activity

Recent studies have also explored the anticancer potential of caffeine derivatives. In silico assessments indicated that modifications at the C-8 position could lead to compounds with significant anticancer activity against melanoma and breast cancer cell lines. These findings suggest that this compound may serve as a scaffold for developing new anticancer agents .

Case Studies

  • Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, administration of caffeine derivatives resulted in reduced neuroinflammation and improved cognitive function. While specific data on this compound is limited, similar compounds have shown promising results in enhancing synaptic plasticity.
  • Cancer Cell Line Studies : Laboratory tests on various cancer cell lines demonstrated that certain caffeine analogues exhibited cytotoxic effects, leading to apoptosis in malignant cells. The exact mechanism remains under investigation but may involve modulation of cellular signaling pathways influenced by MAO inhibition.

Eigenschaften

IUPAC Name

1,3,7-trimethyl-8-(3-phenylpropylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-20-13-14(21(2)17(24)22(3)15(13)23)19-16(20)18-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQFDCUGMWKOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.